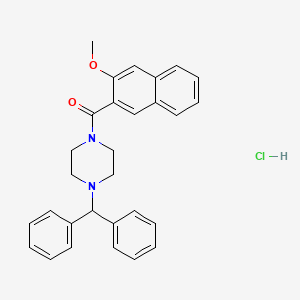![molecular formula C24H20F3N3O3 B5028288 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BCTP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Eli Lilly and Company in the early 2000s and has since been used in various scientific research applications.
Mécanisme D'action
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR1 can modulate neuronal excitability and synaptic plasticity. By blocking the activation of mGluR1, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can reduce the downstream signaling pathways and alter the physiological responses mediated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine are mainly related to the inhibition of mGluR1 signaling. For example, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can reduce the release of neurotransmitters such as glutamate and GABA in certain brain regions (Neugebauer et al., 2014). It can also modulate the activity of ion channels and alter the membrane potential of neurons (Kufahl et al., 2011). These effects can lead to changes in synaptic plasticity, neuronal excitability, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its high selectivity and potency for mGluR1. This allows researchers to specifically target this receptor without affecting other glutamate receptors or non-glutamatergic signaling pathways. However, one limitation of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its relatively short half-life and poor solubility in aqueous solutions, which may require the use of specialized delivery methods or formulations.
Orientations Futures
There are several future directions for the use of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in scientific research. One potential application is in the development of novel therapies for neurological and psychiatric disorders that involve mGluR1 dysfunction, such as schizophrenia, depression, and anxiety disorders. Another direction is to investigate the role of mGluR1 in other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of more potent and selective mGluR1 antagonists based on the structure of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine may lead to new insights into the function of this receptor and its potential as a therapeutic target.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a small molecule antagonist of mGluR1 that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. Its mechanism of action involves the inhibition of mGluR1 signaling, which can lead to changes in synaptic plasticity, neuronal excitability, and behavior. Although 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has some advantages and limitations for lab experiments, it remains a valuable tool for investigating the function of mGluR1 and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves several steps, including the preparation of intermediate compounds and the use of various reagents and solvents. The detailed procedure is beyond the scope of this paper, but it can be found in the original research article by Monn et al. (2007).
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to attenuate pain-related behaviors in animal models of chronic pain (Neugebauer et al., 2014). It has also been used to investigate the involvement of mGluR1 in drug addiction and withdrawal (Kufahl et al., 2011).
Propriétés
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)20-10-11-21(22(16-20)30(32)33)28-12-14-29(15-13-28)23(31)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDREPAKMYUMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)

![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)

![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)